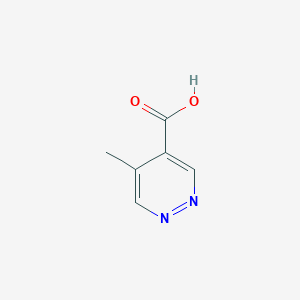

5-Methylpyridazine-4-carboxylic acid

Description

Properties

IUPAC Name |

5-methylpyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-4-2-7-8-3-5(4)6(9)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJUEUVYZDSDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901291978 | |

| Record name | 5-Methyl-4-pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108712-51-1 | |

| Record name | 5-Methyl-4-pyridazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1108712-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-4-pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methylpyridazine-4-carboxylic Acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Methylpyridazine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is not extensively available in public literature, this document consolidates the known information and provides expert insights into its potential properties, synthesis, and applications based on the chemistry of related pyridazine derivatives. This guide is intended to serve as a foundational resource for researchers and drug development professionals, highlighting the compound's potential as a versatile building block and offering guidance for its further investigation and utilization.

Introduction: The Pyridazine Scaffold in Modern Chemistry

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Pyridazine and its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, analgesic, anti-inflammatory, and anticancer properties[1]. The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, contributing to strong interactions with biological targets[1]. This compound, as a substituted pyridazine, combines the features of this bioactive heterocycle with the versatile reactivity of a carboxylic acid group, making it a promising candidate for the development of novel therapeutics and functional materials.

Molecular and Physicochemical Profile

This section details the fundamental properties of this compound, providing a foundation for its handling, characterization, and application.

Chemical Identity

-

IUPAC Name: this compound

-

CAS Number: 1108712-51-1

-

Molecular Formula: C₆H₆N₂O₂

-

Molecular Weight: 138.12 g/mol

-

Canonical SMILES: CC1=C(C(=O)O)C=NN=C1

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely reported. However, based on its structure and the properties of analogous compounds, the following can be inferred:

| Property | Value | Source/Comment |

| Melting Point | Not available | Experimental determination is recommended. Similar pyridine carboxylic acids exhibit a wide range of melting points. |

| Boiling Point | Not available | Likely to decompose upon heating at atmospheric pressure. |

| Solubility | Not available | Expected to have some solubility in polar organic solvents such as DMSO and methanol. Solubility in water is likely to be pH-dependent due to the carboxylic acid group. |

| pKa | Not available | The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids. The pyridazine nitrogens are weakly basic. |

Note to Researchers: The lack of publicly available, experimentally determined physicochemical data underscores the need for thorough characterization of this compound before its use in any application.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the methyl protons (CH ₃), likely in the range of 2.3-2.7 ppm.

-

A singlet for the proton on the pyridazine ring (CH ), likely in the downfield region of 8.5-9.5 ppm, influenced by the adjacent nitrogen atoms and the carboxylic acid group.

-

A broad singlet for the carboxylic acid proton (COOH ), which could appear over a wide range of chemical shifts (typically >10 ppm) and may be solvent-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework. Expected approximate chemical shifts are:

-

Methyl Carbon (CH₃): ~15-25 ppm

-

Pyridazine Ring Carbons: Four distinct signals in the aromatic region (~120-160 ppm). The carbon attached to the carboxylic acid group will be significantly deshielded.

-

Carboxylic Acid Carbon (COOH): ~165-175 ppm

Infrared (IR) Spectroscopy

Key vibrational modes expected in the IR spectrum include:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.

-

C=N and C=C Stretches (Pyridazine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H Bends: In the fingerprint region below 1500 cm⁻¹.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (138.12). Fragmentation patterns would likely involve the loss of CO₂ (44 Da) from the carboxylic acid group.

Synthesis and Reactivity

Proposed Synthetic Strategies

While a specific, detailed protocol for the synthesis of this compound is not readily found in the literature, general methods for the synthesis of pyridazine carboxylic acids can be adapted. A plausible approach could involve the following conceptual steps:

Figure 1. Conceptual synthetic workflow.

Experimental Protocol - A General Approach:

-

Cyclization: A suitable 1,4-dicarbonyl precursor could be reacted with hydrazine hydrate to form the pyridazine ring. The choice of the dicarbonyl compound would be critical to install the methyl and a precursor to the carboxylic acid group at the desired positions.

-

Oxidation/Hydrolysis: If the substituent at the 4-position is a methyl group or a nitrile, it could be converted to the carboxylic acid through oxidation (e.g., with KMnO₄) or hydrolysis (acidic or basic), respectively.

Note on Causality: The choice of starting materials and reaction conditions is paramount. The regioselectivity of the cyclization reaction will determine the final substitution pattern on the pyridazine ring. Subsequent functional group manipulations must be compatible with the pyridazine core, which can be sensitive to harsh reaction conditions.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

-

Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation, and reduction to an alcohol. This allows for the facile introduction of various side chains and the formation of conjugates.

-

Pyridazine Ring: The pyridazine ring is generally electron-deficient and can participate in nucleophilic aromatic substitution reactions, particularly if activated by electron-withdrawing groups. The nitrogen atoms can also be quaternized.

-

Methyl Group: The methyl group can potentially be functionalized, for example, through radical halogenation, although this might require specific conditions to avoid reaction at other sites.

Potential Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable building block in several areas of research.

Medicinal Chemistry

The pyridazine scaffold is a component of numerous biologically active molecules. The presence of the carboxylic acid group in this compound provides a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR). Potential therapeutic areas where derivatives of this compound could be investigated include:

-

Oncology: Many pyridazine-containing compounds have shown anticancer activity[1].

-

Inflammation: Pyridazine derivatives have been explored as anti-inflammatory agents.

-

Infectious Diseases: The pyridazine nucleus is present in various antimicrobial and antiviral agents.

Figure 2. Drug discovery workflow.

Materials Science

The rigid, aromatic structure of the pyridazine ring, combined with the coordinating ability of the carboxylic acid group, suggests potential applications in materials science. For instance, it could be used as a ligand for the synthesis of metal-organic frameworks (MOFs) or as a monomer in the preparation of specialty polymers with tailored electronic or thermal properties.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is reported to cause skin and eye irritation and may cause respiratory irritation.

Conclusion and Future Outlook

This compound is a promising but currently under-characterized heterocyclic compound. Its structural features suggest significant potential as a building block in drug discovery and materials science. This technical guide has summarized the available information and provided a scientifically grounded framework for its further investigation. Future research should focus on the experimental determination of its physicochemical properties, the development of a robust and scalable synthetic route, and the exploration of its utility in the synthesis of novel, functional molecules. The insights gained from such studies will be invaluable in unlocking the full potential of this versatile pyridazine derivative.

References

An In-depth Technical Guide to 5-Methylpyridazine-4-carboxylic acid: Structure, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5-Methylpyridazine-4-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development. While specific experimental data for this molecule is not extensively documented in public databases, this paper synthesizes information from analogous structures and established chemical principles to offer a robust profile of its chemical identity, a plausible synthetic route, and its potential applications in medicinal chemistry.

Core Chemical Identity: Structure and Nomenclature

This compound belongs to the pyridazine class of nitrogen-containing aromatic heterocycles. The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its unique electronic properties and ability to serve as a versatile framework for biologically active molecules.[1]

IUPAC Name: this compound

Chemical Structure:

The structure consists of a pyridazine ring, which is a six-membered aromatic ring with two adjacent nitrogen atoms. A methyl group is substituted at the 5-position, and a carboxylic acid group is at the 4-position.

Figure 1: Chemical structure of this compound.

Molecular Identifiers (Predicted/Related): While a dedicated entry for the free acid is sparse, its hydrochloride salt is identified by CAS Number 2411319-29-2 .

Physicochemical Properties

| Property | Estimated Value | Rationale / Source Analogy |

| Molecular Formula | C₆H₆N₂O₂ | Based on chemical structure. |

| Molecular Weight | 138.13 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for similar small heterocyclic carboxylic acids. |

| Melting Point (°C) | >200 (with decomposition) | Inferred from related structures like 2-methylpyridine-4-carboxylic acid (295-299 °C). |

| pKa (acidic) | 3.0 - 4.5 | The carboxylic acid pKa is influenced by the electron-withdrawing nature of the pyridazine ring. |

| LogP | < 1.0 | The polar carboxylic acid and nitrogen atoms suggest low lipophilicity and good aqueous solubility. |

| Aqueous Solubility | Soluble to sparingly soluble | The pyridazine moiety can enhance aqueous solubility. |

Synthesis Protocol: A Proposed Route

A specific, validated synthesis for this compound is not published in readily accessible literature. However, a plausible and scientifically sound synthetic route can be designed based on established methods for constructing substituted pyridazine rings. The most common approach involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[2]

The following multi-step protocol is a proposed pathway, starting from a suitable precursor. The causality behind these steps lies in the fundamental reactions of heterocyclic synthesis.

Figure 2: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of Ethyl 2-formyl-2-methyl-3-oxobutanoate (Intermediate A)

-

Rationale: Introduction of a second carbonyl group is necessary to create the 1,4-dicarbonyl precursor required for cyclization with hydrazine. A Claisen condensation-type reaction is a standard method for this transformation.

-

Procedure:

-

To a stirred solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) under a nitrogen atmosphere, add ethyl 2-methyl-3-oxobutanoate dropwise at 0-5 °C.

-

After the addition is complete, add ethyl formate dropwise while maintaining the temperature.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be purified by chromatography.

-

Step 2: Synthesis of Ethyl 5-methylpyridazine-4-carboxylate (Intermediate B)

-

Rationale: This is the key ring-forming step. Hydrazine reacts with the 1,4-dicarbonyl system to form the dihydropyridazine, which then aromatizes to the stable pyridazine ring.

-

Procedure:

-

Dissolve Intermediate A in ethanol.

-

Add hydrazine hydrate dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

The resulting residue can be purified by column chromatography to isolate the pyridazine ester.

-

Step 3: Synthesis of this compound (Final Product)

-

Rationale: Saponification (base-catalyzed hydrolysis) of the ester is a standard and high-yielding method to obtain the final carboxylic acid.

-

Procedure:

-

Dissolve the purified ethyl ester (Intermediate B) in a mixture of ethanol and aqueous sodium hydroxide solution.

-

Heat the mixture to reflux until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of ~3-4 with concentrated HCl, which will precipitate the carboxylic acid product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Applications in Drug Discovery and Medicinal Chemistry

The pyridazine heterocycle is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[3][4] The inclusion of a carboxylic acid moiety often serves to improve solubility or act as a key binding group to a biological target.

Figure 3: Conceptual relationship between the core structure and its potential pharmacological applications.

Key Therapeutic Areas:

-

Anticancer Agents: The pyridazine scaffold is present in numerous compounds targeting various biological processes involved in cancer.[5][6] These derivatives have been developed as inhibitors of targets like glutaminase 1 (GLS1), tropomyosin receptor kinase (TRK), and bromodomain-containing proteins (BRD).[5] The carboxylic acid group can be a key pharmacophore for binding to the active site of enzymes.

-

Anti-inflammatory and Analgesic Activity: Several pyridazine and pyridazinone derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[7] Research on related imidazo[1,2-b]pyridazine carboxylic acids has demonstrated both anti-inflammatory and analgesic properties.[8][9]

-

Bioisosterism and Physicochemical Properties: In drug design, the pyridazine ring is often used as a bioisostere for other aromatic rings like phenyl, pyridine, or pyrimidine.[10] Its high polarity compared to other diazines can enhance aqueous solubility and facilitate the formation of crystalline, water-soluble salts, which are desirable properties for drug candidates.

Conclusion

This compound represents a valuable, albeit under-documented, building block for medicinal chemistry. Its structure combines the privileged pyridazine scaffold with a versatile carboxylic acid handle, suggesting significant potential for the development of novel therapeutics. The proposed synthetic pathway provides a logical and feasible route for its preparation, enabling further investigation into its biological activities. As the demand for novel heterocyclic compounds in drug discovery continues to grow, molecules like this compound will undoubtedly be the subject of future research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. iglobaljournal.com [iglobaljournal.com]

- 3. jocpr.com [jocpr.com]

- 4. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]

- 5. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sarpublication.com [sarpublication.com]

- 8. Research on heterocyclic compounds. XXXVIII. Synthesis and pharmacological activity of imidazo[1,2-b]pyridazine-2-carboxylic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Research on heterocyclic compounds. XXX. Synthesis and pharmacological activity of 2-methylimidazo[1,2-b]pyridazine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Methylpyridazine-4-carboxylic acid: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methylpyridazine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to its limited commercial availability and documentation, this guide focuses on proposed synthetic strategies, predicted physicochemical properties, and potential therapeutic applications. By examining the established chemistry of the pyridazine core and related analogues, we offer a forward-looking perspective for researchers aiming to explore this molecule's potential as a novel scaffold in drug development. This document serves as a foundational resource, bridging the gap in the existing literature and providing a roadmap for the synthesis, characterization, and evaluation of this compound.

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine ring system, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on the spatial arrangement of substituents, have led to its incorporation into a wide range of biologically active molecules. Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antihypertensive, analgesic, anti-inflammatory, and anticancer effects.

The introduction of a methyl group and a carboxylic acid moiety to the pyridazine core, as in this compound, is anticipated to modulate its pharmacokinetic and pharmacodynamic properties. The carboxylic acid group can serve as a key interaction point with biological targets or as a handle for further chemical modification, while the methyl group can influence solubility, metabolic stability, and binding affinity. Given the therapeutic importance of related heterocyclic carboxylic acids, this compound represents a promising, yet underexplored, building block for the design of novel therapeutic agents.

Physicochemical and Spectroscopic Properties (Predicted)

As of the writing of this guide, experimental data for this compound is not widely available. The following properties are predicted based on computational modeling and comparison with structurally similar compounds.

| Property | Predicted Value |

| CAS Number | Not currently assigned |

| Molecular Formula | C₆H₆N₂O₂ |

| Molecular Weight | 138.12 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Predicted to have moderate solubility in water and polar organic solvents |

| pKa (Carboxylic Acid) | Estimated to be in the range of 3.5 - 4.5 |

| LogP | Predicted to be low, indicating hydrophilicity |

Predicted Spectroscopic Data:

-

¹H NMR: Protons on the pyridazine ring are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The methyl protons would likely be a singlet around δ 2.5-3.0 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm), which may be solvent-dependent.

-

¹³C NMR: The spectrum would show distinct signals for the carboxylic acid carbonyl carbon (δ 160-175 ppm), the aromatic carbons of the pyridazine ring, and the methyl carbon (δ 15-25 ppm).

-

IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and C=N and C=C stretching vibrations from the pyridazine ring.

-

Mass Spectrometry: The molecular ion peak [M]+ at m/z 138 would be expected, along with characteristic fragmentation patterns.

Proposed Synthetic Pathways

The synthesis of this compound can be approached through several plausible routes, leveraging established methodologies in heterocyclic chemistry. Below are two proposed synthetic schemes.

Scheme 1: Synthesis from a Substituted Maleic Anhydride

This approach involves the cyclization of a substituted maleic anhydride with hydrazine, followed by functional group manipulation.

Figure 1: Proposed synthesis of this compound starting from Methylmaleic Anhydride.

Experimental Protocol:

-

Synthesis of 5-Methyl-1,2-dihydropyridazine-3,6-dione: Methylmaleic anhydride is reacted with hydrazine hydrate in a suitable solvent such as ethanol or acetic acid under reflux. The product is expected to precipitate upon cooling and can be isolated by filtration.

-

Synthesis of 3,6-Dichloro-5-methylpyridazine: The resulting dione is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), typically with gentle heating. This reaction should be performed in a well-ventilated fume hood due to the hazardous nature of POCl₃.

-

Synthesis of this compound: The dichloro intermediate undergoes catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to remove the chlorine atoms. Subsequent hydrolysis of a potential ester or nitrile intermediate (if introduced) would yield the final carboxylic acid.

Causality behind Experimental Choices: This route is based on the well-established Paal-Knorr type synthesis for pyridazines. The use of POCl₃ is a standard method for converting the pyridazinedione to the more reactive dichloro derivative. Catalytic hydrogenation is a common and effective method for dehalogenation of heterocyclic compounds.

Scheme 2: Synthesis via a Diels-Alder and Subsequent Aromatization Approach

This alternative strategy involves a cycloaddition reaction to form the pyridazine ring.

Figure 2: A generalized Diels-Alder approach to the pyridazine core.

Experimental Protocol:

-

Diels-Alder Cycloaddition: A suitably substituted diene (containing the precursor to the methyl group) is reacted with a dienophile such as diethyl azodicarboxylate. This reaction is often carried out at elevated temperatures.

-

Aromatization: The resulting Diels-Alder adduct is aromatized using an oxidizing agent (e.g., DDQ or air oxidation) to form the stable pyridazine ring.

-

Ester Hydrolysis: The ester groups on the resulting pyridazine are hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Causality behind Experimental Choices: The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The choice of diene and dienophile would be critical to ensure the correct regiochemistry for the final product. Subsequent aromatization is a common step in the synthesis of aromatic heterocycles from their partially saturated precursors.

Potential Applications in Drug Discovery

While specific biological data for this compound is not yet available, its structural motifs suggest several promising avenues for investigation in drug discovery.

-

As a Fragment for Fragment-Based Drug Discovery (FBDD): Its relatively small size, presence of hydrogen bond donors and acceptors, and defined vector for growth make it an ideal candidate for FBDD screening against various protein targets.

-

As a Scaffold for Kinase Inhibitors: The pyridazine core is present in several known kinase inhibitors. The carboxylic acid could be used to target the hinge region of a kinase, a common binding motif for this class of drugs.

-

In the Development of Anti-inflammatory Agents: Pyridine and pyridazine carboxylic acids have been explored as anti-inflammatory agents.[1] The mechanism may involve the inhibition of pro-inflammatory enzymes or signaling pathways.

-

As a Precursor for Antidiabetic Drugs: Some heterocyclic compounds serve as intermediates for synthesizing treatments for diabetes.[2]

-

In the Design of Anticancer Agents: The structural similarity to other heterocyclic carboxylic acids that have shown anticancer activity suggests that derivatives of this compound could be investigated for their potential as antineoplastic agents.[3][4]

Conclusion and Future Directions

This compound represents a molecule with significant untapped potential in medicinal chemistry. This guide has outlined plausible synthetic routes and predicted its key physicochemical properties, providing a foundation for its synthesis and characterization. The structural alerts within the molecule suggest that it could be a valuable building block for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.

Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic and physicochemical characterization to confirm the predicted properties. Subsequent screening in relevant biological assays will be crucial to uncover its therapeutic potential and guide the design of future analogues with enhanced potency and selectivity. The exploration of this and other novel heterocyclic scaffolds is essential for the continued advancement of drug discovery.

References

- 1. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 3. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis and Applications of Phenylquinoline-4-carboxylic Acid Derivatives: A Comprehensive Rev… [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Discovery and First Synthesis of 5-Methylpyridazine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyridazine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key structural motif in the development of various therapeutic agents. This technical guide provides a comprehensive overview of the initial documented synthesis of this important molecule. The narrative delves into the strategic considerations and chemical principles underpinning its first preparation, offering a detailed experimental protocol derived from the seminal patent literature. This document is intended to be a valuable resource for researchers in organic synthesis and drug discovery, providing both a historical perspective and practical insights into the chemistry of pyridazine derivatives.

Introduction: The Pyridazine Core in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1] Its unique electronic properties, including its electron-deficient nature, and its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive component for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The introduction of substituents, such as a carboxylic acid and a methyl group, at specific positions on the pyridazine ring allows for the fine-tuning of a compound's biological activity and physical characteristics. The carboxylic acid moiety, in particular, is a common bioisostere for other acidic functional groups and can play a crucial role in the interaction of a drug with its biological target.[2][3]

The First Documented Synthesis of this compound

The first documented synthesis of this compound appears in the patent literature, specifically in the international patent application WO2006113702. This patent discloses a synthetic route that is both efficient and scalable, highlighting the importance of this compound as a building block in the synthesis of more complex molecules for pharmaceutical applications.

Retrosynthetic Analysis and Strategic Considerations

The synthetic strategy detailed in the patent employs a classical approach to pyridazine synthesis: the condensation of a 1,4-dicarbonyl equivalent with hydrazine. This venerable reaction remains one of the most reliable methods for constructing the pyridazine ring system. The key challenge in the synthesis of this compound lies in the preparation of a suitably substituted dicarbonyl precursor. The inventors' approach involves the use of a readily available starting material that can be elaborated to the required intermediate.

The Synthetic Pathway

The synthesis of this compound, as described in WO2006113702, is a multi-step process commencing from a substituted furanone. The overall transformation can be visualized as follows:

Figure 1: A simplified flowchart of the synthetic strategy for this compound.

Step-by-Step Experimental Protocol

The following is a detailed, step-by-step protocol for the synthesis of this compound, adapted from the procedures outlined in patent WO2006113702.

Step 1: Synthesis of the Ethyl 2-acetyl-3-oxobutanoate (Dicarbonyl Intermediate)

The synthesis begins with the preparation of the key dicarbonyl intermediate. While the patent does not explicitly detail the synthesis of this precursor, it is a known compound that can be synthesized through various established methods.

Step 2: Cyclization to form Ethyl 5-methylpyridazine-4-carboxylate

-

Reaction Setup: To a solution of ethyl 2-acetyl-3-oxobutanoate in a suitable solvent such as ethanol, add hydrazine hydrate dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for several hours until the reaction is complete, as monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is then purified, typically by column chromatography on silica gel, to afford the ethyl 5-methylpyridazine-4-carboxylate.

Step 3: Hydrolysis to this compound

-

Reaction Setup: The ethyl 5-methylpyridazine-4-carboxylate is dissolved in a mixture of an alcohol, such as ethanol, and an aqueous solution of a strong base, for example, sodium hydroxide.

-

Reaction Conditions: The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the ester. The progress of the reaction is monitored by TLC or LC-MS.

-

Work-up and Isolation: Upon completion of the reaction, the alcohol is removed under reduced pressure. The remaining aqueous solution is then acidified with a suitable acid, such as hydrochloric acid, to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Mechanistic Insights

The core of this synthesis is the formation of the pyridazine ring. This transformation proceeds through a well-established mechanism. Initially, the hydrazine, a potent dinucleophile, attacks one of the carbonyl groups of the dicarbonyl intermediate. This is followed by an intramolecular condensation and dehydration to form the stable aromatic pyridazine ring.

Figure 2: A simplified representation of the key cyclization step in the synthesis.

Physicochemical Data and Characterization

The following table summarizes key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₆N₂O₂ |

| Molecular Weight | 138.13 g/mol |

| CAS Number | 1108712-51-1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in polar organic solvents |

Note: The appearance and solubility are typical properties and may vary slightly depending on the purity of the sample.

Conclusion

The first documented synthesis of this compound, as disclosed in patent WO2006113702, provides a practical and efficient route to this valuable heterocyclic building block. The synthesis relies on the robust and well-understood chemistry of pyridazine formation from dicarbonyl precursors. This technical guide has provided a detailed overview of this seminal work, including the strategic approach, a step-by-step experimental protocol, and mechanistic insights. For researchers in the field of medicinal chemistry and organic synthesis, a thorough understanding of this foundational synthesis is crucial for the development of novel pyridazine-based therapeutic agents.

References

An In-depth Technical Guide on the Solubility and Stability of 5-Methylpyridazine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyridazine-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for formulation development, bioavailability assessment, and ensuring product quality and shelf-life. This guide provides a comprehensive technical overview of the critical attributes of solubility and stability for this compound. While specific experimental data for this compound is not widely published, this document serves as a detailed roadmap for researchers, outlining the foundational principles and robust experimental protocols required to fully characterize its solubility profile and degradation pathways. By synthesizing established methodologies for similar chemical entities, this guide empowers scientists to generate the necessary data to advance their research and development efforts.

Introduction: The Significance of Physicochemical Characterization

The journey of a drug candidate from discovery to a viable pharmaceutical product is intrinsically linked to its fundamental chemical and physical properties. Among the most critical of these are solubility and stability. This compound, a molecule featuring a pyridazine ring and a carboxylic acid moiety, presents a unique combination of structural features that influence these characteristics. The pyridazine ring, with its two adjacent nitrogen atoms, can participate in hydrogen bonding and influences the molecule's polarity and basicity.[1] The carboxylic acid group introduces pH-dependent ionization, a key determinant of aqueous solubility.

This guide will delve into the theoretical and practical aspects of determining the solubility and stability of this compound. It is structured to provide not just procedural steps, but also the scientific rationale behind each experimental choice, enabling researchers to design and execute comprehensive characterization studies.

Solubility Profiling: Unlocking the Bioavailability Potential

Aqueous solubility is a critical factor influencing the absorption and bioavailability of an orally administered drug. For this compound, both its intrinsic solubility and its solubility as a function of pH are of primary importance.

Theoretical Considerations

The solubility of this compound is governed by the interplay of its crystalline lattice energy and the energy of solvation. The presence of both a hydrogen bond accepting pyridazine ring and a hydrogen bond donating/accepting carboxylic acid group suggests the potential for significant intermolecular interactions in the solid state.

The carboxylic acid moiety (pKa typically around 4-5) will be predominantly in its neutral, less soluble form at acidic pH and in its ionized, more soluble carboxylate form at higher pH.[2] This pH-dependent solubility is a key characteristic to be experimentally determined.

Experimental Determination of Aqueous Solubility

A robust method for determining aqueous solubility is the shake-flask method, which is considered the gold standard for its reliability.

Protocol 1: Equilibrium Solubility Measurement (Shake-Flask Method)

-

Preparation: Add an excess amount of this compound to a series of vials containing aqueous buffers of varying pH (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration at each pH represents the equilibrium solubility under those conditions.

The following diagram illustrates the workflow for determining the pH-solubility profile.

Caption: Workflow for pH-Solubility Profiling.

Solubility in Organic Solvents

Understanding the solubility in organic solvents is crucial for synthesis, purification, and the development of non-aqueous formulations. Based on the structure, this compound is expected to have some solubility in polar organic solvents.

Table 1: Illustrative Solubility Data for this compound

| Solvent | Predicted Solubility Category | Rationale |

| Water (pH 7.4) | Moderately Soluble | Ionization of carboxylic acid enhances solubility. |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |

| Ethanol | Soluble | Similar to methanol. |

| Acetone | Sparingly Soluble | Polar aprotic solvent. |

| Dichloromethane | Slightly Soluble | Lower polarity. |

| Hexane | Insoluble | Non-polar solvent. |

Note: This table presents predicted solubility based on chemical principles. Experimental verification is required.

Stability Assessment and Degradation Pathway Elucidation

Ensuring the stability of a drug substance is a regulatory requirement and is critical for patient safety.[3] Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.[4]

Theoretical Stability Considerations

The this compound molecule possesses several functionalities that could be susceptible to degradation:

-

Hydrolysis: The carboxylic acid group itself is generally stable to hydrolysis, but the pyridazine ring may be susceptible under extreme pH and temperature conditions.

-

Oxidation: The electron-rich pyridazine ring could be susceptible to oxidation.[3]

-

Photodegradation: Aromatic heterocyclic systems can be prone to degradation upon exposure to UV or visible light.[5]

-

Thermal Degradation: The overall molecule may degrade at elevated temperatures.

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[3] The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive decomposition.[1]

Protocol 2: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or acetonitrile if solubility is limited).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose a solid sample to dry heat (e.g., 80°C) and a solution to heat (e.g., 60°C).

-

Photostability: Expose a solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and analyze by a stability-indicating HPLC method.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in structure elucidation.

The following diagram outlines the process of a forced degradation study.

Caption: Forced Degradation Study Workflow.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically an HPLC method. This method must be able to separate the parent compound from all potential degradation products and any process-related impurities.

Key characteristics of a stability-indicating HPLC method:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 2: Illustrative Forced Degradation Results for this compound

| Stress Condition | % Degradation (Example) | Number of Degradation Products | Observations |

| 0.1 M HCl (60°C, 24h) | 12.5% | 2 | Major degradant at RRT 0.85. |

| 0.1 M NaOH (RT, 8h) | 18.2% | 1 | Single major degradant at RRT 0.72. |

| 3% H₂O₂ (RT, 24h) | 8.9% | 3 | Multiple minor oxidative products. |

| Thermal (80°C, 48h) | < 2% | 0 | Thermally stable under these conditions. |

| Photostability (ICH Q1B) | 5.6% | 1 | One photolytic degradant observed. |

Note: This table presents hypothetical data to illustrate the expected outcomes of a forced degradation study. RRT = Relative Retention Time.

Conclusion and Future Directions

A comprehensive understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its successful development as a pharmaceutical agent. This guide has provided a detailed framework for the systematic evaluation of these critical properties. By employing the described experimental protocols, researchers can generate the necessary data to establish a complete physicochemical profile.

The key takeaways for a researcher embarking on the characterization of this compound are:

-

Systematic Solubility Profiling: Determine the equilibrium solubility across a physiologically relevant pH range to predict its behavior in vivo.

-

Comprehensive Stability Assessment: Conduct thorough forced degradation studies to understand its intrinsic stability and identify potential degradation products.

-

Development of a Validated Method: A robust, stability-indicating analytical method is essential for accurate quantification and quality control throughout the drug development process.

The insights gained from these studies will be instrumental in guiding formulation strategies, defining appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of any potential drug product derived from this compound.

References

known biological activities of pyridazine carboxylic acids

An In-depth Technical Guide to the Biological Activities of Pyridazine Carboxylic Acids

Foreword for the Modern Researcher

The pyridazine nucleus, a six-membered diazine heterocycle, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties—including its ability to modulate aqueous solubility, act as a bioisostere for other aromatic systems, and present distinct vectors for hydrogen bonding—make it a cornerstone in the design of novel therapeutic agents.[3] When functionalized with a carboxylic acid moiety, the resulting structures gain an additional, powerful handle for interacting with biological targets, often serving as a key anchoring point within enzyme active sites or as a crucial intermediate for further synthesis.[4][5]

This guide moves beyond a simple cataloging of activities. It is designed for the bench scientist and the drug development professional, providing a synthesized overview of the major biological activities of pyridazine carboxylic acids. We will delve into the mechanistic underpinnings of these activities, explore the structure-activity relationships (SAR) that drive potency and selectivity, and provide actionable experimental protocols to empower your own research and development endeavors.

Antimicrobial and Anti-Biofilm Activities

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development.[6] Pyridazine carboxylic acids and their derivatives have demonstrated significant potential in this arena, exhibiting activity against a range of bacterial and fungal pathogens.[7][8]

Mechanism of Action and Key Insights

The antimicrobial effects of pyridazine derivatives are diverse. While some function as standalone agents, a particularly fruitful strategy has been their use as ligands in metal complexes.[9] For instance, ruthenium complexes with pyridazine-3-carboxylic acid have shown promising antibacterial and, notably, anti-biofilm activity.[6][9]

Expertise in Action: The chelation of a metal ion like ruthenium by the pyridazine-3-carboxylic acid ligand—typically in a bidentate fashion via a ring nitrogen and a carboxylate oxygen—can significantly enhance biological efficacy compared to the free ligand.[6][9] This enhancement is often attributed to several factors:

-

Increased Lipophilicity: The complex can more easily penetrate the lipid-rich bacterial cell wall.

-

Altered Redox Potential: The metal center can facilitate redox cycling, generating reactive oxygen species (ROS) that are toxic to the pathogen.

-

Targeted Delivery: The complex may have a higher affinity for specific bacterial targets than the ligand alone.

Recent studies on ruthenium(II) and ruthenium(III) complexes with pyridazine-3-carboxylic acid demonstrated activity against Pseudomonas aeruginosa, a pathogen notorious for its biofilm formation.[9] These complexes were shown to suppress the production of pyoverdine, a key virulence factor, indicating a targeted disruption of the bacterium's pathogenic mechanisms.[6][9]

Data Summary: Antimicrobial Potency

| Compound/Complex | Target Organism | Activity Metric | Result | Reference |

| Pyridazine-3-carboxylic acid analogue X | Gram-positive/negative bacteria | In vitro antibacterial | Activity approaching ciprofloxacin | [8] |

| Ruthenium(II/III) complexes with pdz-3-COOH | P. aeruginosa, S. aureus, E. coli | MIC | 1 mM | [9] |

| Pyridazinone Derivatives | S. aureus, E. coli, A. niger | Zone of Inhibition | Compound IIIa showed excellent activity | [10] |

Experimental Protocol: Antibacterial Susceptibility Testing (Disc Diffusion Method)

This protocol outlines a standard method for screening the antibacterial activity of newly synthesized pyridazine derivatives.[10]

Principle: The disc diffusion method (Kirby-Bauer test) is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents. A filter paper disc impregnated with the test compound is placed on an agar plate that has been swabbed with the target bacterium. The compound diffuses from the disc into the agar. If the compound is effective, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disc.

Materials:

-

Test compounds (pyridazine derivatives) dissolved in a suitable solvent (e.g., DMSO).

-

Sterile filter paper discs (6 mm diameter).

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Mueller-Hinton Agar (MHA) plates.

-

Sterile saline solution (0.85% NaCl).

-

McFarland 0.5 turbidity standard.

-

Positive control antibiotic discs (e.g., Gentamycin, Ciprofloxacin).[8][10]

-

Negative control discs (solvent only).

-

Incubator at 37°C.

Procedure:

-

Prepare Bacterial Inoculum: Aseptically pick several colonies of the target bacterium and suspend them in sterile saline. Adjust the suspension's turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculate Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.

-

Apply Discs: Aseptically place the impregnated discs onto the agar surface. Gently press each disc to ensure complete contact. Include positive and negative control discs on each plate.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (including the disc) in millimeters. Compare the zone sizes of the test compounds to the controls. A larger zone indicates greater susceptibility.

Workflow for Antimicrobial Screening

Caption: Screening workflow for antimicrobial pyridazine derivatives.

Anticancer Activity

The pyridazine scaffold is a central feature in numerous anticancer agents, including approved drugs and clinical candidates.[2][11] Its derivatives have been extensively investigated as inhibitors of key signaling pathways involved in tumor growth and proliferation.[12][13]

Mechanism of Action: Targeting Tyrosine Kinases

A predominant mechanism for the anticancer activity of pyridazine derivatives is the inhibition of tyrosine kinases, particularly Vascular Endothelial Growth Factor Receptor (VEGFR).[12][14] VEGFRs are crucial for angiogenesis, the process by which tumors form new blood vessels to sustain their growth. By inhibiting VEGFR, these compounds can effectively starve the tumor of essential nutrients and oxygen.

Expertise in Action: The design of pyridazine-based VEGFR inhibitors often leverages the core as a scaffold to correctly position pharmacophores that interact with the ATP-binding pocket of the kinase. For example, in a series of novel pyridazine derivatives, compound 5b showed potent cytotoxic activity against the HCT-116 colon cancer cell line and exhibited a 92.2% inhibition of VEGFR kinase, comparable to the reference drug imatinib.[12] Molecular docking studies revealed that key interactions, such as hydrogen bonds between the pyridazine nitrogen and amino acid residues like Cys917 in the kinase hinge region, are critical for potent inhibition.[12]

The approved drug Ponatinib , used for treating chronic myeloid leukemia (CML), is a dual Bcr-Abl and VEGFR inhibitor that features a fused pyridazine ring system, highlighting the clinical relevance of this scaffold.

Data Summary: In Vitro Cytotoxicity

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| 4a | HCT-116 | Colon | 33.1 | [12] |

| 4b | HCT-116 | Colon | 30.5 | [12] |

| 4b | MCF-7 | Breast | 21.2 | [12] |

| 5b | HCT-116 | Colon | 28.3 | [12] |

| 6a | HCT-116 | Colon | 32.7 | [12] |

| Imatinib (control) | HCT-116 | Colon | 29.6 | [12] |

Signaling Pathway: VEGFR Inhibition

Caption: VEGFR-2 signaling pathway and point of inhibition.

Anti-inflammatory Activity

Pyridazinone derivatives, a subset of pyridazines, have emerged as a highly promising class of anti-inflammatory agents.[15][16] A key advantage driving their development is the potential for potent anti-inflammatory effects with significantly reduced ulcerogenic side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[16][17]

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of action for many anti-inflammatory pyridazinones is the selective inhibition of cyclooxygenase-2 (COX-2).[18][19] The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, and COX-2, which is induced at sites of inflammation and is responsible for producing pro-inflammatory prostaglandins.

Expertise in Action: The selectivity of pyridazinone derivatives for COX-2 over COX-1 is the cornerstone of their improved safety profile. This selectivity is achieved through specific structural features that allow the molecule to bind to a side pocket present in the active site of COX-2 but not COX-1.[18] For example, molecular docking studies of a highly active pyridazine derivative, compound 6b , showed that its ability to enter this side pocket and interact with the essential amino acid His90 was crucial for its potent and selective COX-2 inhibition.[18] This targeted action reduces inflammation without disrupting the gastroprotective functions of COX-1, thereby minimizing the risk of stomach ulcers.[16][18]

Data Summary: COX-2 Inhibition and Selectivity

| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI)¹ | Reference |

| 4c | 0.26 | >100 | >384 | [18] |

| 6b | 0.18 | 1.14 | 6.33 | [18] |

| Celecoxib (control) | 0.35 | 15.2 | 43.4 | [18] |

| Indomethacin (control) | 0.85 | 0.43 | 0.50 | [18] |

| ¹ Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher value indicates greater selectivity for COX-2. |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[20]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory activity.

Materials:

-

Wistar or Sprague-Dawley rats (150-200g).

-

Test compound (pyridazine derivative) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Reference drug (e.g., Indomethacin, Celecoxib).[18]

-

Carrageenan solution (1% w/v in sterile saline).

-

Plebismometer or digital calipers for measuring paw volume/thickness.

Procedure:

-

Acclimatization and Baseline: Acclimatize animals for at least one week. Before the experiment, measure the initial volume of the right hind paw of each rat.

-

Animal Grouping: Randomly divide the animals into groups (n=6 per group):

-

Group I: Vehicle control.

-

Group II: Reference drug (e.g., Indomethacin, 10 mg/kg, p.o.).

-

Group III, IV, etc.: Test compound at various doses (e.g., 10, 20, 50 mg/kg, p.o.).

-

-

Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 6 hours).

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:

-

% Inhibition = [ (V_c - V_t) / V_c ] x 100

-

Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

-

Cardiovascular and Other Activities

Beyond the major areas of antimicrobial, anticancer, and anti-inflammatory research, pyridazine carboxylic acids and their related structures have shown promise in treating cardiovascular diseases and acting on the central nervous system.[21][22][23]

Cardiovascular Effects

Pyridazin-3(2H)-one derivatives have been extensively studied for their cardiovascular effects, particularly as vasodilators and antihypertensive agents.[21][22] The mechanisms are varied and include:

-

Phosphodiesterase (PDE) Inhibition: Certain pyridazinones are potent inhibitors of PDE3, an enzyme that breaks down cyclic AMP (cAMP).[21] Inhibiting PDE3 increases intracellular cAMP levels, leading to smooth muscle relaxation and vasodilation.

-

Direct-Acting Vasodilation: Some derivatives exert their effects directly on vascular smooth muscle.[21]

-

ACE Inhibition: The addition of amino and carboxylic acid groups to the pyridazinone structure has been shown to confer angiotensin-converting enzyme (ACE) inhibitory activity.[21]

CNS and Analgesic Effects

Derivatives such as 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids have demonstrated significant analgesic (pain-relieving) properties in in vivo tests.[20] Furthermore, specific derivatives like 6-methoxy-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid (DM2) have been shown to produce antinociceptive effects by modulating the activity of cells in the periaqueductal grey (PAG) and rostral ventromedial medulla (RVM), key pain-processing centers in the brain.[23] This effect is potentially mediated through the blockade of T-type calcium channels and occurs without adverse cardiovascular side effects, suggesting a promising avenue for developing novel, non-opioid analgesics.[23]

Conclusion and Future Outlook

The pyridazine carboxylic acid scaffold is a remarkably versatile and enduringly relevant platform for drug discovery. Its derivatives have demonstrated a vast spectrum of biological activities, from fighting drug-resistant microbes and selectively targeting cancer pathways to offering safer anti-inflammatory solutions and novel cardiovascular and analgesic agents. The ease of functionalization of the pyridazine ring allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an ideal starting point for lead optimization campaigns. Future research will likely focus on developing multi-target agents, such as dual kinase and COX inhibitors, and further exploring the potential of metal-based pyridazine complexes to overcome resistance and enhance therapeutic efficacy.

References

- 1. rjptonline.org [rjptonline.org]

- 2. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. blumberginstitute.org [blumberginstitute.org]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. researchgate.net [researchgate.net]

- 12. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]

- 13. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. sarpublication.com [sarpublication.com]

- 16. Anti-inflammatory activity of pyridazinones: A review [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Research on heterocyclic compounds. XXVII. Synthesis and antiinflammatory activity of 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Intra-periaqueductal grey microinjections of an imidazo[1,2-b]pyridazine derivative, DM2, affects rostral ventromedial medulla cell activity and shows antinociceptive effect - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyridazine Scaffold: A Privileged Heterocycle in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its unique physicochemical properties, including a high dipole moment and hydrogen bonding capabilities, make it a versatile scaffold for designing novel therapeutics. This guide provides a comprehensive technical overview of the burgeoning potential of pyridazine derivatives in drug discovery, moving beyond a simple recitation of facts to delve into the causal relationships between chemical structure, biological activity, and therapeutic application. We will explore the synthetic strategies, mechanisms of action, and preclinical potential of these compounds across key therapeutic areas, supported by detailed experimental protocols and quantitative data to empower researchers in their quest for next-generation medicines.

The Pyridazine Core: Physicochemical Properties and Synthetic Versatility

The inherent polarity of the pyridazine ring, arising from the electronegative nitrogen atoms, often enhances the aqueous solubility of drug candidates. This fundamental property, coupled with its ability to serve as a bioisosteric replacement for other aromatic systems, underpins its value in medicinal chemistry.

Core Synthetic Methodologies: Building the Pyridazine Scaffold

The construction of the pyridazine core can be achieved through several reliable synthetic routes. The choice of methodology is dictated by the desired substitution pattern and the availability of starting materials.

1.1.1. Synthesis of 6-Aryl-3(2H)-pyridazinones from γ-Keto Acids

A cornerstone of pyridazinone synthesis is the cyclocondensation of γ-keto acids with hydrazine hydrate. This robust reaction provides a straightforward entry into this important class of pyridazine derivatives.

Experimental Protocol: Synthesis of 6-Aryl-3(2H)-pyridazinone

-

Step 1: Formation of the γ-Keto Acid. A substituted benzene is subjected to a Friedel-Crafts acylation with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield the corresponding β-aroylpropionic acid (a γ-keto acid).

-

Step 2: Cyclocondensation. The synthesized γ-keto acid (1 equivalent) is dissolved in a suitable solvent, such as ethanol or acetic acid. Hydrazine hydrate (1-1.2 equivalents) is added, and the mixture is refluxed for 4-8 hours.[2]

-

Step 3: Aromatization (if necessary). The initially formed dihydropyridazinone can be aromatized by treatment with a suitable oxidizing agent, such as bromine in acetic acid or manganese dioxide, to yield the final 6-aryl-3(2H)-pyridazinone.

-

Step 4: Purification. The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) to afford the pure 6-aryl-3(2H)-pyridazinone.

Causality in Experimental Choices: The choice of solvent in the cyclocondensation step can influence reaction times and yields. Acetic acid can act as both a solvent and a catalyst, often leading to shorter reaction times. The aromatization step is crucial for achieving a fully conjugated, planar pyridazinone ring, which is often essential for biological activity.

1.1.2. Synthesis from Furanone Intermediates

An alternative and efficient route to pyridazinones involves the reaction of furanone derivatives with hydrazines. This method offers a high degree of flexibility for introducing substituents.[3]

Experimental Protocol: Synthesis of Pyridazinones from 2(3H)-Furanones

-

Step 1: Hydrazinolysis of the Furanone. A solution of the substituted 2(3H)-furanone (1 equivalent) in a suitable solvent (e.g., ethanol) is treated with hydrazine hydrate (1-1.2 equivalents). The reaction mixture is stirred at room temperature or gently heated to effect ring opening and formation of a hydrazide intermediate.[3]

-

Step 2: Cyclization. The hydrazide intermediate is then cyclized to the corresponding pyridazinone. This can be achieved by refluxing in an acidic medium, such as hydrochloric acid in acetic acid.[3]

-

Step 3: Purification. The product is isolated by filtration and purified by recrystallization.

Therapeutic Potential of Pyridazine Derivatives: A Mechanistic Overview

Pyridazine derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in several key therapeutic areas.[1]

Oncology: Targeting Aberrant Cell Signaling

The anticancer potential of pyridazine-containing compounds is a major focus of current research.[4] Many of these derivatives function as kinase inhibitors, targeting the dysregulated signaling pathways that drive tumor growth and proliferation.[5]

2.1.1. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGF and its receptor, VEGFR-2, are critical mediators of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[6] Pyridazine-based scaffolds have proven to be effective in the design of potent VEGFR-2 inhibitors.[2]

Signaling Pathway: VEGFR-2 Mediated Angiogenesis

Caption: VEGFR-2 signaling cascade and the inhibitory action of pyridazine derivatives.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase domain.

-

Reagent Preparation: Prepare a 1x kinase buffer, a master mix containing ATP and a suitable substrate (e.g., poly(Glu,Tyr) 4:1), and serial dilutions of the test pyridazine derivative.[7]

-

Assay Setup: In a 96-well plate, add the master mix to all wells. Add the diluted test inhibitor to the sample wells and a vehicle control (e.g., DMSO) to the positive and negative control wells.[7]

-

Kinase Reaction: Initiate the reaction by adding a solution of recombinant human VEGFR-2 kinase to the sample and positive control wells. Add buffer without the enzyme to the negative control wells. Incubate the plate at 30°C for 45-60 minutes.[7][8]

-

Detection: Stop the kinase reaction and measure the remaining ATP using a luminescence-based kit (e.g., Kinase-Glo®). A lower luminescence signal indicates higher kinase activity.[9]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9]

2.1.2. In Vitro Cytotoxicity Evaluation

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of potential anticancer agents on cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[10][11]

-

Compound Treatment: Treat the cells with serial dilutions of the pyridazine derivative and incubate for a specified period (e.g., 48 or 72 hours).[11]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[10]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[10]

-

IC50 Determination: Calculate the concentration of the compound that causes a 50% reduction in cell viability (IC50).

Table 1: Cytotoxic Activity of Exemplary Pyridazine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 8c | HUVEC | 1.8 | |

| 8f | HUVEC | 1.3 | |

| 15 | HUVEC | 1.4 | |

| 18b | HUVEC | 0.0607 | |

| 18c | HUVEC | 0.107 | |

| 11m | T-47D (Breast) | 0.43 | |

| 11m | MDA-MB-231 (Breast) | 0.99 |

Anti-inflammatory Activity: COX Inhibition

Pyridazine and pyridazinone derivatives have demonstrated significant anti-inflammatory properties, with many acting as inhibitors of cyclooxygenase (COX) enzymes.[12] The selective inhibition of COX-2 over COX-1 is a key objective to minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[13]

Signaling Pathway: COX-1 and COX-2 in Inflammation

Caption: The roles of COX-1 and COX-2 in physiological homeostasis and inflammation, and the inhibitory action of pyridazine derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

-

Enzyme and Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, a reaction buffer, heme cofactor, and the test pyridazine compounds.[14]

-

Assay Procedure: In a 96-well plate, combine the reaction buffer, heme, and COX-2 enzyme. Add the test inhibitor at various concentrations.[14]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate. Incubate at 37°C for a defined period.[14]

-

Detection: Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorometric detection kit.[15]

-

IC50 Calculation: Determine the IC50 value, which represents the concentration of the inhibitor required to reduce COX-2 activity by 50%.

Table 2: COX-2 Inhibitory Activity of Pyridazine Derivatives

| Compound ID | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

| 4c | 0.26 | - | [15] |

| 6b | 0.18 | 6.33 | [15] |

| 3g | 0.04384 | 11.51 | [16] |

| 6a | 0.05301 | - | [16] |

| Celecoxib | 0.35 | - | [15] |

| Indomethacin | - | 0.50 | [15] |

Antimicrobial Activity

Pyridazine derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[17][18]

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., to 0.5 McFarland turbidity standard).[19]

-

Plate Inoculation: Evenly inoculate the surface of a Mueller-Hinton agar plate with the microbial suspension using a sterile swab.[20]

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the pyridazine derivative onto the agar surface.[20]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).[5]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial activity.[5]

Table 3: Antimicrobial Spectrum of Selected Pyridazine Derivatives

| Compound Series | Target Microorganism | Activity/MIC | Reference |